molecular formula C9H9Br2FO2 B6292986 (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol CAS No. 2404734-19-4

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol

Cat. No. B6292986
CAS RN: 2404734-19-4
M. Wt: 327.97 g/mol
InChI Key: KRICEVKYTVEKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 2404734-19-4 . It has a molecular weight of 327.98 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol has been used in a variety of scientific applications, including laboratory experiments and industrial processes. It has been used in the synthesis of a variety of compounds, such as tetrahydropyridines, benzothiazoles, and thiazoles. It has also been used as a reagent in the synthesis of a variety of compounds, including benzamides, triazoles, and oxazoles. Additionally, this compound has been used in the synthesis of new fluorescent probes for the detection of nitric oxide and other reactive species.

Mechanism of Action

The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed to be related to its ability to react with other compounds, as well as its ability to form stable complexes with metal ions. It is also believed that this compound is able to interact with cellular components, such as proteins and enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, which can limit its shelf life.

Future Directions

The future directions of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol research include further exploration of its potential mechanisms of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an industrial reagent and its potential toxicity and environmental impact. Additionally, further research is needed to explore its potential use in the synthesis of new compounds, such as fluorescent probes and other compounds with potential therapeutic applications. Finally, further research is needed to explore its potential use as a food additive or preservative.

Synthesis Methods

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol can be synthesized through the reaction of 4-bromo-3-ethoxy-2-fluorophenol and bromine in acetic acid. The reaction is catalyzed by a base, such as potassium acetate or sodium hydroxide, and requires a temperature of around 100 °C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallized from ethanol or methanol.

Safety and Hazards

The safety information for “(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name

(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRICEVKYTVEKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.